4-Amino-3-fluorophenylboronic acid hydrochloride

Overview

Description

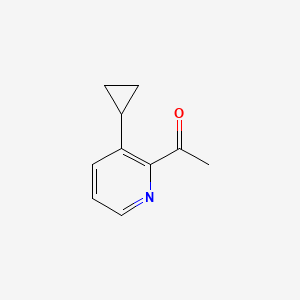

4-Amino-3-fluorophenylboronic acid hydrochloride is a chemical compound with the empirical formula C6H8BClFNO2 . It has a molecular weight of 191.40 and is typically found in solid form .

Molecular Structure Analysis

The molecular structure of 4-Amino-3-fluorophenylboronic acid hydrochloride consists of a phenyl ring with an amino group and a fluorine atom attached to it. The boronic acid group is also attached to the phenyl ring .Physical And Chemical Properties Analysis

4-Amino-3-fluorophenylboronic acid hydrochloride is a solid substance with a melting point of 150-160 °C . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Photonic Crystal Glucose-Sensing Material for Noninvasive Monitoring of Glucose : This research utilized derivatives like 4-amino-3-fluorophenylboronic acid as molecular recognition elements in photonic crystal glucose-sensing materials. This approach aimed at noninvasive or minimally invasive monitoring of glucose, particularly for applications in ocular inserts or diagnostic contact lenses for diabetes mellitus patients. The material showed sensitivity to glucose in concentrations typical of tear fluid (Alexeev et al., 2004).

Synthesis of Carbon Dots for Serine Detection : A study on the synthesis of carbon dots (CDs) using different doping elements, including 3-amino-4-chlorophenylboronic acid and 3-aminobenzeneboronic acid, found that these CDs could be used as probes for detecting serine. This has potential applications in food safety and biomedicine (Hu et al., 2020).

Synthesis and Crystal Structure of 4-Amino-3-Fluorophenylboronic Acid : This study focused on the synthesis of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline. The compound exhibits a low pKa value, making it useful for constructing glucose-sensing materials operating at physiological pH, which has applications in medical diagnostics and monitoring (Das et al., 2003).

Corrosion Control in Mild Steel : 4-Amino-3-fluorophenylboronic acid hydrochloride analogues have been investigated for their ability to inhibit corrosion in mild steel in acidic environments. This has implications in materials science, particularly in protecting metal surfaces (Bentiss et al., 2009).

Fluorometric Determination of 4-Hydroxyifosfamide : The development of a sensitive fluorometric method using 3-aminophenol to measure 4-hydroxyifosfamide in blood and urine utilized derivatives of 4-amino-3-fluorophenylboronic acid. This has applications in the pharmacological analysis and monitoring of cancer treatment drugs (Ikeuchi & Amano, 1985).

Antibacterial and Antifungal Agents : Some studies have investigated the use of 4-amino-3-fluorophenylboronic acid and its derivatives in synthesizing new molecules with potential antibacterial and antifungal properties (Borys et al., 2019; Holla et al., 2003).

Optical Sensors and Fluorescent Probes : Research has been conducted on using derivatives of 4-amino-3-fluorophenylboronic acid in developing optical sensors and fluorescent probes, which have wide-ranging applications in chemical biology and diagnostics (Niu et al., 2002; Loving & Imperiali, 2008).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

properties

IUPAC Name |

(4-amino-3-fluorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2.ClH/c8-5-3-4(7(10)11)1-2-6(5)9;/h1-3,10-11H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCNVCKJELIVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)F)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674173 | |

| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-fluorophenylboronic acid hydrochloride | |

CAS RN |

1256355-32-4 | |

| Record name | Boronic acid, B-(4-amino-3-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Amino-3-fluorophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-fluorophenylboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloromethyl-3-[2-(2-chlorophenyl)ethyl]-[1,2,4]oxadiazole](/img/structure/B572718.png)

![[2-(Tert-butoxycarbonyl)-5-methoxyphenyl]boronic acid](/img/structure/B572720.png)

![2-Azaspiro[3.3]heptan-6-ol](/img/structure/B572724.png)

![2-Benzhydryl-2-azaspiro[3.3]heptan-5-one](/img/structure/B572725.png)

![(1S,4R,7S,11R,12S)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde](/img/structure/B572731.png)

![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)